[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms and chlorine substitution patterns. According to chemical database records, the official IUPAC name for this compound is 1-(6-Chloro-2-pyrazinyl)-N,N-dimethylmethanamine dihydrochloride. This nomenclature precisely describes the structural features including the pyrazine ring system with chlorine substitution at the 6-position, the methylene bridge, and the dimethylamino functional group, along with the dihydrochloride salt formation.
The Chemical Abstracts Service has assigned this compound the registry number 1609400-33-0, which serves as the unique identifier in chemical databases worldwide. This CAS number provides unambiguous identification for regulatory, commercial, and research purposes. The systematic Chemical Abstracts Service index name is documented as 2-Pyrazinemethanamine, 6-chloro-N,N-dimethyl-, hydrochloride (1:2), which follows the standard indexing conventions used by Chemical Abstracts Service for heterocyclic amines with salt formations.
The registry analysis reveals that this compound has been consistently catalogued across multiple chemical databases with the same CAS number, indicating robust chemical identity verification. The systematic approach to naming this compound reflects the methodical consideration of each structural component, beginning with the pyrazine heterocycle as the parent structure, followed by the chlorine substitution pattern, the methylene linker, the tertiary amine functionality, and finally the stoichiometric salt formation with hydrochloric acid.
Molecular Formula and Structural Representation
The molecular formula for this compound is C7H12Cl3N3, representing the complete chemical composition including the dihydrochloride salt form. This formula accounts for seven carbon atoms forming the pyrazine ring and methylene bridge systems, twelve hydrogen atoms distributed across the various structural components, three chlorine atoms including one on the pyrazine ring and two from the dihydrochloride salt, and three nitrogen atoms comprising the pyrazine ring nitrogens and the dimethylamino nitrogen.
The molecular weight of this compound is precisely calculated as 244.544 atomic mass units, providing essential information for stoichiometric calculations and analytical procedures. The monoisotopic mass has been determined to be 243.009680 atomic mass units, which is particularly important for mass spectrometric identification and characterization. These molecular parameters demonstrate the compound's moderate molecular size and the significant contribution of the chlorine atoms to the overall molecular mass.
Table 1: Molecular Characteristics of this compound
The structural representation of this compound reveals a pyrazine heterocycle with a chlorine substituent at the 6-position, connected through a methylene bridge to a dimethylamino group, with the entire structure existing as a dihydrochloride salt. The pyrazine ring system provides the core aromatic character of the molecule, while the chlorine substitution introduces electron-withdrawing effects that influence the overall chemical behavior. The methylene linker provides flexibility between the aromatic and aliphatic portions of the molecule, and the dimethylamino group contributes basic character that enables salt formation with hydrochloric acid.
Properties
IUPAC Name |
1-(6-chloropyrazin-2-yl)-N,N-dimethylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3.2ClH/c1-11(2)5-6-3-9-4-7(8)10-6;;/h3-4H,5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYSYJUKSKQALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=CC(=N1)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Chloropyridyl/Chloropyrazinyl Methylamine Intermediates
Step 1: Chlorination of Pyrazine or Pyridine Derivatives
The initial step involves chlorination of the pyrazine or pyridine ring at the 6-position to obtain 6-chloropyrazine or 6-chloropyridine derivatives. This can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions, ensuring regioselectivity.Step 2: Formation of Methylamine Derivative
The chlorinated intermediate is then reacted with formaldehyde or paraformaldehyde in the presence of ammonia or methylamine to form a methylamine methylated intermediate. The reaction typically proceeds via nucleophilic substitution, where the amino group replaces the chlorine atom.Step 3: Methylation to Dimethylamine
The primary or secondary amine is methylated using methyl iodide or dimethyl sulfate under controlled conditions, converting it into the dimethylamine derivative.Step 4: Salt Formation
The free base is then reacted with hydrochloric acid to produce [(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride .
Gaseous Methylamine Method
This approach, exemplified in the synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine, involves:
- Introduction of methylamine gas into a toluene solvent containing the chloropyridine or chloropyrazine derivative.
- The reaction occurs at low temperatures (-5°C to 5°C) to control reactivity and selectivity.
- The methylamine gas reacts with the chlorinated aromatic compound via nucleophilic substitution, forming the methylamine derivative directly.
- Higher purity of the final product.
- Reduced waste and environmental impact.
- Improved safety profile compared to handling aqueous methylamine solutions.
Crystallization and Purification
- The crude product is typically purified by washing with organic solvents like toluene or methanol.
- Recrystallization from suitable solvents yields high-purity dihydrochloride salt.
- Final drying ensures the compound's stability and purity, often exceeding 99%.
Research Findings and Notes
Efficiency & Yield:
Gaseous methylamine methods significantly improve yield and purity, reducing impurities associated with aqueous methylamine solutions.Environmental Considerations:
Replacing aqueous methylamine with gaseous methylamine reduces wastewater generation and minimizes the release of ammonia and related by-products.Industrial Application:
The gaseous methylamine approach is scalable, with patents demonstrating its suitability for large-scale production, emphasizing safety and environmental compliance.Reaction Optimization: Reaction temperature control, precise addition rates of methylamine gas, and effective purification steps are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H11Cl2N3·2HCl
- Molecular Weight : 240.1 g/mol
- Chemical Structure : The compound features a pyrazine ring substituted with a chloromethyl group and a dimethylamine moiety, contributing to its biological activity.
Scientific Research Applications
-
Medicinal Chemistry
- The compound is primarily investigated for its potential as an antitumor agent , particularly in targeting specific cancer types such as non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC) .
- It has been shown to interact with adenosine receptors, which are implicated in various diseases including cancer and neurodegenerative disorders .
- Pharmacological Studies
- Biochemical Research
Case Study 1: Antitumor Activity
A study evaluated the effects of this compound on NSCLC cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis rates compared to control groups. This suggests that the compound could serve as a lead structure for developing new anticancer therapies targeting specific mutations associated with NSCLC.
Case Study 2: Neurological Implications
Research into the analgesic properties of this compound revealed its potential effectiveness in reducing pain responses through modulation of adenosine receptors. Animal model studies indicated that treatment with the compound resulted in notable reductions in pain behaviors, suggesting its applicability in chronic pain management therapies.
Mechanism of Action
The mechanism of action of [(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of [(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride, it is essential to compare it with structurally or functionally related compounds. Below is a detailed analysis supported by a comparative data table.
Table 1: Comparison of this compound with Analogues
Key Comparisons:
Structural and Functional Differences: The target compound’s pyrazine core distinguishes it from benzidine (3,3'-Dichlorobenzidine dihydrochloride) or benzoic acid (dimethylamine dicamba) derivatives. The pyrazinyl ring’s electron-deficient nature contrasts with the electron-rich quinoxaline in Quinoxaline-2-carbaldehyde, affecting reactivity in nucleophilic substitution or metal coordination . The dihydrochloride salt form enhances aqueous solubility compared to free-base analogs like Pyrazine-2-carbohydrazide. This property is critical for pharmaceutical formulations .
Synthetic Methods: The synthesis of this compound likely involves nucleophilic substitution of a 6-chloropyrazine precursor with dimethylamine, followed by salt formation. Similar methods are described for chloro-substituted lumazines (e.g., refluxing with amines in methanol or dioxane) . In contrast, Quinoxaline-2-carbaldehyde may require condensation reactions between o-phenylenediamine and glyoxal derivatives .
However, dimethylamine-containing compounds like dimethylamine dicamba are scrutinized for environmental persistence .
Applications: The dimethylaminomethyl group in the target compound may facilitate interactions with biological targets (e.g., enzymes or receptors), positioning it as a candidate for medicinal chemistry. In contrast, dimethylamine dicamba is exclusively agrochemical .
Research Findings and Implications
- Solubility Advantage : The dihydrochloride salt form of the target compound offers superior solubility in polar solvents compared to neutral pyrazine derivatives, a critical factor for in vivo studies .
- Reactivity : The 6-chloro substituent on the pyrazine ring is a reactive site for further functionalization, analogous to chloro-substituted lumazines undergoing amine substitution .
- Safety Profile: While structurally similar to regulated dihydrochloride salts (e.g., 3,3'-Dichlorobenzidine dihydrochloride), the absence of benzidine moieties in the target compound reduces carcinogenic risk .
Biological Activity
[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₆H₈ClN₃
- Molecular Weight : 157.6 g/mol
- CAS Number : 61655-72-9
The biological activity of this compound is primarily attributed to its interaction with various biological receptors and pathways. It acts as a Mannich base , which is known for its diverse pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those related to this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound Type | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrazole Derivative | A375 (melanoma) | 4.2 |
| Mannich Base | MCF-7 (breast cancer) | 0.39 |
| Mannich Base | HCT116 (colon cancer) | 0.46 |
These findings suggest that the compound may exert cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar pyrazole derivatives have demonstrated efficacy against various bacterial strains, indicating that this compound might possess similar activities. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes .
Case Studies
-
Anticancer Study :
A study conducted on a series of pyrazole derivatives revealed that compounds featuring the pyrazinyl moiety exhibited significant antiproliferative activity against cancer cell lines such as HeLa and CEM. The most potent derivative showed an IC50 value of 0.98 μM against CDK2, a crucial target in cancer therapy . -
Antimicrobial Evaluation :
Research on Mannich bases indicated their potential as antibacterial agents. Compounds derived from similar structures were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting effective antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride in a laboratory setting?
- Methodological Answer: A general synthesis approach involves reacting 6,7-dichloro-1,3-dimethyllumazine (or analogous chlorinated pyrazine derivatives) with dimethylamine in polar solvents like dioxane or methanol. Stirring at room temperature or under reflux, followed by recrystallization, yields purified crystals. Adjusting the amine component and solvent choice can optimize reactivity and purity. Chromatographic validation (e.g., TLC) and spectroscopic analysis (NMR, IR) are critical for confirming structural integrity .
Q. How should researchers ensure the purity and structural integrity of this compound post-synthesis?
- Methodological Answer: Combine high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% threshold recommended). Structural confirmation requires H/C NMR for functional group analysis and mass spectrometry (MS) for molecular weight verification. For dihydrochloride salts, elemental analysis (Cl content) and X-ray crystallography can resolve ambiguities in salt formation .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Follow institutional protocols for hazardous waste disposal, including segregation of organic and halogenated by-products. MedChemExpress guidelines emphasize handling only by trained personnel in authorized facilities .
Q. How should researchers address nomenclature inconsistencies when referencing this compound?
- Methodological Answer: Ambiguities in "hydrochloride" terminology (e.g., mono- vs. dihydrochloride) can be resolved by using IUPAC names and CAS registry numbers. Cross-referencing spectral data (e.g., PubChem entries) and citing synthesis protocols in detail ensures clarity .
Advanced Research Questions
Q. What strategies optimize reaction yields when introducing dimethylamine groups to chlorinated pyrazine derivatives?
- Methodological Answer: Systematic variation of reaction parameters (solvent polarity, temperature, catalyst use) can enhance yield. For example, refluxing in methanol may improve kinetics compared to room-temperature reactions. AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) predict feasible pathways by analyzing analogous reactions, prioritizing routes with high plausibility scores (>0.95) .
Q. How can contradictory stability data under varying pH conditions be resolved?
- Methodological Answer: Conduct controlled stability studies using buffered solutions (pH 1–13) and monitor degradation via HPLC-MS. Track chloride ion release (indicative of salt dissociation) and correlate with spectroscopic changes. Statistical analysis (e.g., Arrhenius plots) can extrapolate shelf-life under storage conditions .
Q. What computational approaches predict synthetic pathways for derivatives of this compound?
- Methodological Answer: AI models (e.g., Template_relevance Reaxys) leverage reaction databases to prioritize one-step routes. For example, substituting the pyrazine core with electron-withdrawing groups (e.g., nitro) can be simulated to assess feasibility. Validation via density functional theory (DFT) calculations ensures thermodynamic favorability .
Q. Which analytical techniques best identify synthesis by-products?
- Methodological Answer: Couple GC-MS for volatile by-products with LC-MS for polar/non-volatile species. High-resolution NMR (e.g., F or N) distinguishes regioisomers. For dihydrochloride salts, ion chromatography quantifies free chloride, ensuring stoichiometric salt formation .
Key Methodological Considerations
- Synthesis Optimization: Balance reactivity and selectivity by tuning solvent polarity (e.g., dioxane vs. methanol) and amine stoichiometry .
- Analytical Cross-Validation: Combine orthogonal techniques (e.g., NMR + MS) to mitigate instrument-specific biases .
- Safety Compliance: Regularly audit lab protocols against MedChemExpress and OSHA guidelines to address emerging hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
